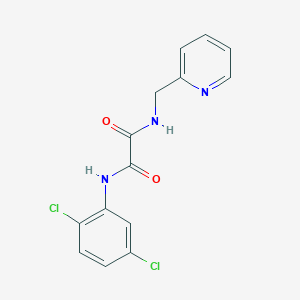
methyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate
Übersicht
Beschreibung
Methyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMBS and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of MMBS is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, so the inhibition of their activity may explain the anti-inflammatory and analgesic effects of MMBS. Additionally, MMBS has been shown to induce apoptosis in cancer cells, which may explain its antitumor properties.
Biochemical and Physiological Effects:
MMBS has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, MMBS has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMBS has also been studied for its potential to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMBS in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, MMBS has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using MMBS in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are many future directions for research on MMBS. One area of research could be to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MMBS could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the development of more specific inhibitors of COX-2 and LOX could help to elucidate the mechanism of action of MMBS and other compounds with similar effects.
Conclusion:
In conclusion, MMBS is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, analgesic, and antitumor properties. Additionally, MMBS has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using MMBS in lab experiments, there are many future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
MMBS has been used in a variety of scientific research applications due to its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Additionally, MMBS has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-3-4-11(13(15)18-2)9-12(10)20(16,17)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDMOZNHSWIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4238007.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4238013.png)
![2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4238016.png)

![5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4238028.png)
![5,6-dichloro-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4238036.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238045.png)
![2-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238046.png)

![methyl 3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4238062.png)
![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)
![1-{[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4238083.png)